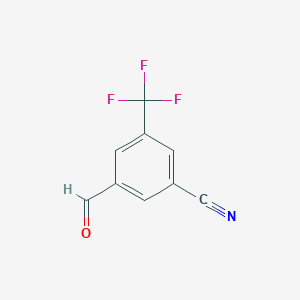

3-Formyl-5-(trifluoromethyl)benzonitrile

Description

Significance of Benzonitrile (B105546) and Trifluoromethyl Moieties in Contemporary Organic Synthesis and Medicinal Chemistry

The benzonitrile and trifluoromethyl moieties are cornerstones of modern organic and medicinal chemistry, each imparting distinct and highly desirable properties to molecular frameworks.

The benzonitrile unit, an aromatic ring bearing a nitrile (-C≡N) group, is a versatile functional group in organic synthesis. mdpi.combenthamscience.com It serves as a precursor to a wide array of other functional groups, including amines, amides, carboxylic acids, and tetrazoles, making it a valuable intermediate in the construction of complex molecular architectures. rsc.orgresearchgate.net In medicinal chemistry, the nitrile group is found in numerous approved pharmaceuticals. benthamscience.comresearchgate.net Its inclusion in a drug molecule can enhance binding affinity to target proteins through hydrogen bonding, polar interactions, and π-π stacking. researchgate.netacs.org Furthermore, the nitrile group can act as a bioisostere for other functional groups like carbonyls and halogens, and its introduction can block metabolically labile sites, thereby improving the metabolic stability of a drug candidate. researchgate.netacs.org Benzonitrile derivatives have also been investigated for their potential in antitumor applications. nih.gov

The trifluoromethyl (-CF3) group has become a privileged motif in drug design due to its unique electronic and steric properties. acs.org The strong electron-withdrawing nature of the trifluoromethyl group can significantly alter the physicochemical properties of a molecule. acs.orgacs.org Key advantages of incorporating a -CF3 group include:

Enhanced Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation, which can prolong a drug's half-life. acs.org

Increased Lipophilicity : The -CF3 group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance bioavailability. acs.orgacs.org

Modulation of pKa : The inductive effect of the trifluoromethyl group can lower the pKa of nearby acidic or basic centers, influencing a molecule's ionization state at physiological pH. rsc.org

Improved Binding Affinity : The trifluoromethyl group can engage in favorable interactions with biological targets, such as dipole-dipole and hydrophobic interactions, leading to enhanced binding affinity and selectivity. acs.orgacs.org

The trifluoromethyl group is often used as a bioisostere for a methyl group or a chlorine atom. A vast number of pharmaceuticals across various therapeutic areas contain the trifluoromethyl group, underscoring its profound impact on modern drug discovery. acs.org

Strategic Importance of Formyl- and Nitrile-Functionalized Fluorinated Arenas in Chemical Sciences

The strategic combination of formyl, nitrile, and fluorine substituents on an aromatic ring creates a class of compounds with immense potential in chemical sciences. These "functionalized fluorinated arenes" are highly sought-after building blocks for the synthesis of complex and valuable molecules.

Fluorinated aromatic compounds are widely used in the development of pharmaceuticals, agrochemicals, and advanced materials. acs.org The introduction of fluorine can dramatically alter a molecule's properties, including its metabolic stability and membrane permeability. acs.org The replacement of hydrogen with fluorine on an aromatic ring is a common strategy to slow down metabolic oxidation by cytochrome P450 enzymes. acs.org

Formyl-functionalized arenes (aromatic aldehydes) are versatile intermediates in organic synthesis. The aldehyde group can undergo a wide range of transformations, including oxidation, reduction, and various carbon-carbon bond-forming reactions such as the Wittig, Grignard, and aldol (B89426) reactions. This reactivity makes aromatic aldehydes crucial starting materials for the synthesis of a diverse array of more complex structures.

Nitrile-functionalized arenes (benzonitriles) , as previously discussed, are valuable precursors in synthetic chemistry. The nitrile group can be readily converted into other functional groups, providing a handle for further molecular elaboration.

The combination of these functionalities on a fluorinated arene scaffold results in a powerful synthetic intermediate. Formyl- and nitrile-functionalized fluorinated arenes offer multiple reaction sites that can be addressed selectively. For instance, the formyl group can be targeted for nucleophilic addition or condensation reactions, while the nitrile group can be hydrolyzed or reduced. The fluorine atoms on the aromatic ring can influence the reactivity of these functional groups and provide the benefits associated with fluorination. These trifunctional building blocks are therefore of great strategic importance for the efficient and modular synthesis of novel pharmaceuticals, agrochemicals, and functional materials with tailored properties.

Below is a table summarizing the properties of the key functional moieties discussed:

| Functional Moiety | Key Properties and Significance |

| Benzonitrile | Versatile synthetic precursor; enhances protein binding; acts as a bioisostere; improves metabolic stability. |

| Trifluoromethyl | Increases metabolic stability and lipophilicity; modulates pKa; enhances binding affinity. |

| Formyl | Highly reactive; participates in numerous C-C bond-forming reactions; key synthetic intermediate. |

| Fluorinated Arene | Improved metabolic stability; enhanced membrane permeability; influences electronic properties of the molecule. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-formyl-5-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F3NO/c10-9(11,12)8-2-6(4-13)1-7(3-8)5-14/h1-3,5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSXKEYLXULZEBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C#N)C(F)(F)F)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301274889 | |

| Record name | 3-Formyl-5-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301274889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

569370-39-4 | |

| Record name | 3-Formyl-5-(trifluoromethyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=569370-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Formyl-5-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301274889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Formyl 5 Trifluoromethyl Benzonitrile

Direct Synthesis Routes and Reaction Mechanisms

Direct synthetic methods offer a concise pathway to 3-Formyl-5-(trifluoromethyl)benzonitrile by introducing either the formyl or the nitrile group onto a suitably substituted benzene (B151609) ring.

Formylation Reactions on Trifluoromethyl-Substituted Benzonitrile (B105546) Precursors

The direct introduction of a formyl group onto a 3-(trifluoromethyl)benzonitrile (B147653) precursor is a challenging transformation due to the presence of two strongly electron-withdrawing groups (–CN and –CF₃). These groups deactivate the aromatic ring towards electrophilic aromatic substitution, the fundamental mechanism of most formylation reactions. wikipedia.org

Classical formylation methods such as the Gattermann-Koch reaction (using CO and HCl with a Lewis acid catalyst) and the Vilsmeier-Haack reaction (using a substituted formamide (B127407) and phosphorus oxychloride) are generally most effective on electron-rich aromatic systems. wikipedia.orgresearchgate.net The Vilsmeier-Haack reaction, for instance, involves an electrophilic attack by the Vilsmeier reagent (a chloroiminium salt) on the aromatic ring. orgsyn.org For deactivated substrates like 3-(trifluoromethyl)benzonitrile, harsh reaction conditions would likely be required, which could lead to low yields and side reactions.

A potential, albeit challenging, approach is the Rieche formylation , which utilizes dichloromethyl methyl ether as the formylating agent in the presence of a strong Lewis acid like titanium tetrachloride. synarchive.comwikipedia.org This method has been shown to be effective for the formylation of some electron-deficient aromatic compounds. The regioselectivity of the formylation would be directed by the existing substituents, with the formyl group anticipated to add at the position meta to both the trifluoromethyl and nitrile groups, which is the C5 position, to yield the desired product. However, the deactivating nature of the starting material remains a significant hurdle.

| Formylation Method | Reagents | General Applicability | Potential Challenges with 3-(trifluoromethyl)benzonitrile |

| Gattermann-Koch | CO, HCl, AlCl₃/CuCl | Electron-rich arenes | Severe deactivation of the aromatic ring |

| Vilsmeier-Haack | DMF, POCl₃ | Electron-rich arenes and heterocycles | Severe deactivation of the aromatic ring |

| Rieche Formylation | Cl₂CHOMe, TiCl₄ | Electron-rich and some electron-deficient arenes | Deactivation may still lead to low yields |

Nitrile Group Introduction on Formyl-Trifluoromethyl-Substituted Benzene Derivatives

An alternative direct route involves the introduction of a nitrile group onto a benzene ring that already bears a formyl and a trifluoromethyl group. A common precursor for this strategy would be 3-formyl-5-(trifluoromethyl)aniline. The amino group can be converted to a nitrile via the Sandmeyer reaction . masterorganicchemistry.comnih.gov This two-step process first involves the diazotization of the aniline (B41778) derivative with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. Subsequent treatment of the diazonium salt with a copper(I) cyanide salt then yields the desired nitrile. researchgate.netnih.gov

Another approach starts from 3-formyl-5-(trifluoromethyl)benzaldehyde and converts the aldehyde functionality directly to a nitrile. A one-pot synthesis can be achieved by reacting the aldehyde with hydroxylamine (B1172632) hydrochloride. nih.govscirp.orgasianpubs.orgasianpubs.orgrsc.org The reaction proceeds through an aldoxime intermediate, which is then dehydrated to the nitrile. Various reagents and solvent systems can be employed for the dehydration step, including formic acid in water or the use of a heterogeneous catalyst like copper fluorapatite (B74983) under neat conditions. nih.govscirp.org

| Precursor | Reaction | Key Reagents | Typical Yields (on similar substrates) |

| 3-Formyl-5-(trifluoromethyl)aniline | Sandmeyer Reaction | 1. NaNO₂, HCl2. CuCN | Good to Excellent |

| 3-Formyl-5-(trifluoromethyl)benzaldehyde | One-pot oximation and dehydration | Hydroxylamine hydrochloride, formic acid/water | Good to Excellent nih.govrsc.org |

| 3-Formyl-5-(trifluoromethyl)benzaldehyde | One-pot oximation and dehydration | Hydroxylamine hydrochloride, CuFAP catalyst | Good to Excellent scirp.org |

Palladium-Catalyzed Cyanation Reactions from Halogenated Benzaldehyde (B42025) Precursors

The palladium-catalyzed cyanation of aryl halides is a powerful and versatile method for the synthesis of aryl nitriles. wikipedia.org Starting from a precursor such as 3-bromo-5-(trifluoromethyl)benzaldehyde (B1284209), this reaction allows for the direct substitution of the halogen atom with a cyanide group. A variety of palladium catalysts and cyanide sources can be employed.

Commonly used cyanide sources include zinc cyanide (Zn(CN)₂) and potassium ferrocyanide (K₄[Fe(CN)₆]), which are less toxic than alkali metal cyanides. wikipedia.org The catalytic system typically consists of a palladium precursor, such as Pd(dba)₂ or a palladacycle, and a phosphine (B1218219) ligand, for instance, dppf (1,1'-bis(diphenylphosphino)ferrocene). The reaction tolerates a wide range of functional groups, including the aldehyde moiety present in the precursor. youtube.com Mild reaction conditions, often in aqueous media, have been developed, making this a practical and attractive route. youtube.com

| Catalyst System | Cyanide Source | Solvent | Typical Temperature |

| Pd₂(dba)₃ / dppf | Zn(CN)₂ | DMF | 80-120 °C |

| Palladacycle / SPhos | Zn(CN)₂ | THF/H₂O | Room Temperature to 40 °C youtube.com |

| Pd/C | K₄[Fe(CN)₆] | Toluene/H₂O | 100-120 °C |

Synthetic Strategies via Functional Group Interconversion

These strategies involve the modification of functional groups on a pre-existing benzene ring that already contains the desired substitution pattern.

Oxidation and Reduction Protocols for Aldehyde and Nitrile Functions

The synthesis of this compound can be achieved through the oxidation of the corresponding benzylic alcohol, (3-cyano-5-(trifluoromethyl)phenyl)methanol. A variety of mild oxidizing agents can be employed for this transformation to avoid over-oxidation to the carboxylic acid. The Swern oxidation , which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640), is a common and effective method for oxidizing primary alcohols to aldehydes under mild, low-temperature conditions. wikipedia.org Other suitable reagents include pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC).

Conversely, a synthetic route could potentially involve the reduction of a dicarboxylic acid derivative or a similar precursor where one group is selectively reduced to a nitrile while the other is converted to an aldehyde. However, the selective reduction of a carboxylic acid to a nitrile in the presence of a formyl group on the same aromatic ring is a highly challenging transformation and not a commonly employed synthetic strategy due to difficulties in achieving the desired selectivity.

| Transformation | Precursor | Reagent(s) | General Reaction Type |

| Oxidation | (3-Cyano-5-(trifluoromethyl)phenyl)methanol | DMSO, Oxalyl Chloride, Triethylamine | Swern Oxidation wikipedia.org |

| Oxidation | (3-Cyano-5-(trifluoromethyl)phenyl)methanol | Pyridinium Chlorochromate (PCC) | Alcohol Oxidation |

Halogen-Nitrile Exchange Reactions in Fluorinated Benzene Systems

Halogen-nitrile exchange reactions provide another avenue for the synthesis of the target compound. The Rosenmund-von Braun reaction , a classical method, involves the reaction of an aryl halide with copper(I) cyanide at elevated temperatures to produce an aryl nitrile. scirp.orgasianpubs.org This method would be applicable to a precursor like 3-bromo-5-formylbenzotrifluoride. Modern variations of this reaction often use milder conditions and catalytic amounts of copper.

Another important strategy is nucleophilic aromatic substitution (SNAr) , particularly on highly activated aryl fluorides. orgsyn.orgmasterorganicchemistry.comnih.govnih.govlibretexts.org In a precursor such as 3-fluoro-5-formylbenzotrifluoride, the fluorine atom is activated towards nucleophilic attack by the two strong electron-withdrawing groups (formyl and trifluoromethyl). Reaction with a cyanide salt, such as sodium cyanide or potassium cyanide, in a polar aprotic solvent like DMSO or DMF, can lead to the displacement of the fluoride (B91410) ion to yield this compound. The high electronegativity of fluorine often makes it a good leaving group in SNAr reactions, especially when the aromatic ring is sufficiently electron-deficient. masterorganicchemistry.comlibretexts.org

| Reaction | Precursor | Reagents | Solvent |

| Rosenmund-von Braun | 3-Bromo-5-formylbenzotrifluoride | CuCN | DMF, Pyridine |

| Nucleophilic Aromatic Substitution | 3-Fluoro-5-formylbenzotrifluoride | NaCN or KCN | DMSO, DMF |

Catalytic Systems in the Synthesis of this compound

Catalysis is central to the efficient and selective synthesis of this compound. Both transition metal-based and metal-free systems offer distinct advantages in constructing this molecule, either by introducing the key functional groups or by facilitating their interconversion.

Transition Metal-Catalyzed Approaches (e.g., Copper-catalyzed trifluoromethylation, Palladium catalysis)

Transition metals, particularly palladium and copper, are instrumental in catalyzing key bond-forming reactions necessary for the synthesis of trifluoromethylated aromatic compounds.

Palladium Catalysis: Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. For the conversion of 3-bromo-5-(trifluoromethyl)benzaldehyde to the target molecule, a palladium-catalyzed cyanation is a highly effective method. This reaction typically involves a palladium(0) catalyst, a suitable phosphine ligand, and a cyanide source, such as zinc cyanide (Zn(CN)₂) or potassium cyanide (KCN). A patent for preparing a related compound, 3-fluoro-4-trifluoromethyl benzonitrile, describes a key step where a cyano-group replaces a bromine atom, highlighting the industrial relevance of this type of reaction. google.com

Table 2: Typical Components for Palladium-Catalyzed Cyanation

| Component | Example(s) | Role |

|---|---|---|

| Palladium Pre-catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Catalyst source |

| Ligand | Xantphos, dppf | Stabilize catalyst, promote reaction |

| Cyanide Source | Zn(CN)₂, KCN, NaCN | Nucleophile |

Copper Catalysis: Copper catalysts play a dual role in synthetic strategies toward molecules like this compound.

Sandmeyer Reaction: A classic copper-catalyzed method, the Sandmeyer reaction, provides a powerful route to introduce a nitrile group. wikipedia.orgorganic-chemistry.org This pathway would begin with an aniline derivative, such as 3-amino-5-(trifluoromethyl)benzaldehyde. The amino group is first converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid). The subsequent addition of a copper(I) cyanide (CuCN) catalyst displaces the diazonium group, yielding the benzonitrile product. wikipedia.orgnih.gov This reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. wikipedia.org A safety evaluation of a Sandmeyer reaction for producing 2-chloro-5-trifluoromethyl-benzonitrile underscores its utility in industrial-scale synthesis of related compounds. researchgate.net

Copper-Catalyzed Trifluoromethylation: While not a direct route from a benzaldehyde analogue, copper-catalyzed trifluoromethylation is a fundamental method for synthesizing the core trifluoromethyl-arene scaffold itself. nih.gov These reactions can introduce a CF₃ group onto an aromatic ring from various precursors. For instance, Sandmeyer-type trifluoromethylation reactions can convert an aryl diazonium salt into the corresponding trifluoromethyl arene. wikipedia.org This process is valuable for creating the necessary starting materials or key intermediates required for the final derivatization steps.

Organocatalytic and Metal-Free Methodologies

In response to the cost, toxicity, and potential for product contamination associated with transition metals, organocatalytic and metal-free alternatives have gained significant attention.

Organocatalysis, which uses small organic molecules to accelerate reactions, has been applied to the synthesis of various fluorinated compounds. For example, 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole (B372694) derivatives have been synthesized using reductive amination and other standard transformations, demonstrating the manipulation of complex molecules bearing the bis(trifluoromethyl)phenyl motif. mdpi.comnih.gov Similarly, N¹-(3,5-bis(trifluoromethyl)benzyl)benzene-1,2-diamine has been prepared via nucleophilic aromatic substitution and subsequent reduction, showcasing metal-free steps in the synthesis of complex fluorinated building blocks. mdpi.com

Furthermore, novel metal-free methods are emerging as direct replacements for classical transition-metal-catalyzed processes. For example, a deaminative chlorination of aminoheterocycles has been developed using a simple pyrylium (B1242799) reagent and a chloride source, explicitly designed as a safer and more functional-group-tolerant alternative to the Sandmeyer reaction. nih.gov This highlights a broader trend toward replacing traditional metal-dependent transformations with more sustainable and versatile metal-free protocols. While a direct organocatalytic or metal-free synthesis of this compound is not prominently documented, these evolving methodologies represent a promising future direction for the synthesis of this and related compounds.

Reactivity Profiles and Mechanistic Investigations of 3 Formyl 5 Trifluoromethyl Benzonitrile

Reactivity of the Aldehyde Functional Group

The aldehyde group in 3-Formyl-5-(trifluoromethyl)benzonitrile is a primary site for a variety of chemical transformations. Its reactivity is heightened by the electron-withdrawing nature of the trifluoromethyl and nitrile substituents on the benzene (B151609) ring, which increases the partial positive charge on the carbonyl carbon.

Nucleophilic Addition Reactions at the Carbonyl Center

The electrophilic carbonyl carbon of the aldehyde readily undergoes nucleophilic addition. A range of nucleophiles, including organometallic reagents (e.g., Grignard reagents, organolithium compounds), cyanide ions, and enolates, can attack the carbonyl carbon to form a tetrahedral intermediate, which upon protonation yields the corresponding secondary alcohol.

For instance, the reaction with organometallic reagents provides a direct route to secondary alcohols. The general mechanism involves the nucleophilic attack of the carbanion from the organometallic reagent on the carbonyl carbon.

While specific studies on this compound are not prevalent, the reactivity can be inferred from related systems. For example, nucleophilic trifluoromethylation of α-iminoketones using Ruppert-Prakash reagent (CF3SiMe3) leads to the formation of O-silylated β-imino-α-trifluoromethyl alcohols, which can be subsequently reduced to β-amino-α-trifluoromethyl alcohols. uzh.ch This highlights the susceptibility of similar carbonyl-containing compounds to nucleophilic attack.

Condensation and Imine Formation Pathways

The aldehyde functionality is a key precursor for the synthesis of imines (Schiff bases) through condensation reactions with primary amines. This reaction is typically catalyzed by acid and involves the initial nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration. The resulting imines are themselves versatile intermediates for the synthesis of various nitrogen-containing compounds.

The general reaction for imine formation is as follows: Ar-CHO + R-NH₂ ⇌ Ar-CH=N-R + H₂O

Studies on related formyl-substituted heterocycles, such as 3-formylchromones, demonstrate their propensity to undergo condensation with various carbon and nitrogen nucleophiles. eurjchem.com These reactions often proceed via initial condensation at the aldehyde group, followed by further intramolecular reactions. eurjchem.com For example, the reaction of 3-formylchromones with bifunctional nucleophiles leads to the formation of fused heterocyclic systems. eurjchem.com

Chemo- and Regioselective Reductions and Oxidations

The aldehyde group can be selectively reduced to a primary alcohol or oxidized to a carboxylic acid.

Reduction: Chemoselective reduction of the aldehyde in the presence of the nitrile group can be achieved using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄). The hydride from the reducing agent attacks the electrophilic carbonyl carbon, and subsequent workup yields the corresponding benzyl (B1604629) alcohol. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both the aldehyde and the nitrile group.

Oxidation: The aldehyde can be oxidized to a carboxylic acid using various oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like silver oxide (Ag₂O). The choice of oxidant is crucial to avoid unwanted side reactions, especially considering the presence of the trifluoromethyl group.

Reactivity of the Nitrile Functional Group

The nitrile group in this compound is a versatile functional group that can participate in various transformations, including nucleophilic additions and hydrolysis. The electron-withdrawing environment enhances the electrophilicity of the nitrile carbon.

Nucleophilic Additions to the Nitrile Moiety (e.g., formation of heterocycles)

The nitrile group can undergo nucleophilic attack to form a variety of derivatives, including heterocycles. For example, cycloaddition reactions are a powerful tool for constructing heterocyclic rings. While direct examples with this compound are scarce, related reactions of trifluoromethyl-substituted nitriles are known. For instance, the [3+2] cycloaddition of nitrile imines with trifluoroacetonitrile (B1584977) (CF₃CN) has been used to synthesize 5-trifluoromethyl-1,2,4-triazoles. amazonaws.com This type of reactivity suggests that the nitrile group in this compound could serve as a building block for various nitrogen-containing heterocycles.

The synthesis of heterocyclic compounds based on 3-formylchromones often involves the reactivity of both the formyl group and other parts of the molecule, leading to complex structures through domino reactions. clockss.org

Hydrolysis and Derivatization to Amides or Carboxylic Acids

The nitrile group can be hydrolyzed under acidic or basic conditions to first form an amide and then a carboxylic acid. thieme-connect.de

Amide Formation: Partial hydrolysis of the nitrile to the corresponding amide can be achieved under controlled conditions. For instance, using N,N-disubstituted hydroxylamines has been reported as an improved method for the selective hydration of nitriles to amides. researchgate.net Another approach involves the use of triflic anhydride (B1165640) and aqueous ammonium (B1175870) hydroxide. thieme-connect.de

Influence of the Trifluoromethyl Substituent on Aromatic Ring Reactivity

The trifluoromethyl (CF3) group is a potent electron-withdrawing substituent, a property that significantly influences the reactivity of the aromatic ring in this compound. mdpi.comnih.gov This strong inductive effect deactivates the aromatic ring towards electrophilic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions) by reducing the electron density of the π-system. The deactivating effect is further amplified by the presence of the formyl group, which is also strongly electron-withdrawing. Electrophilic attack, if it were to occur under harsh conditions, would be directed to the positions meta to both the formyl and trifluoromethyl groups (i.e., positions 2, 4, and 6), with position 4 being the most likely due to slightly less steric hindrance.

Conversely, the electron-withdrawing nature of the CF3 and formyl groups activates the aromatic ring for nucleophilic aromatic substitution (SNAr). beilstein-journals.orgnih.gov These groups stabilize the negatively charged Meisenheimer complex intermediate formed during the attack of a nucleophile. In this compound, there are no leaving groups in the positions activated by both substituents (ortho/para). However, if a leaving group were present at the 2, 4, or 6 positions, SNAr would be a feasible reaction pathway. For instance, in related compounds like 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, the fluorine atom is readily displaced by various nucleophiles. nih.govbeilstein-journals.orgresearchgate.net

Table 2: Predicted Reactivity towards Aromatic Substitution

| Reaction Type | Reactivity of the Aromatic Ring | Directing Effect of Substituents |

| Electrophilic Aromatic Substitution | Strongly Deactivated | meta to both CHO and CF3 |

| Nucleophilic Aromatic Substitution | Activated (with a suitable leaving group) | ortho and para to both CHO and CF3 |

The stereoelectronic properties of the trifluoromethyl and formyl groups play a crucial role in directing the regioselectivity of reactions involving this compound. As discussed, in electrophilic aromatic substitutions, the strong deactivating nature of both substituents directs incoming electrophiles to the positions meta to them.

In reactions involving nucleophilic attack at the formyl group, the trifluoromethyl group's electron-withdrawing effect enhances the electrophilicity of the carbonyl carbon, thus increasing its reactivity. The regioselectivity of such an attack is inherently at the formyl group.

For cycloaddition reactions involving the nitrile group, the regioselectivity is dictated by the electronic and steric profiles of the reacting species. In the formation of tetrazoles, the regiochemistry is fixed due to the nature of the azide (B81097) cycloaddition. In 1,3-dipolar cycloadditions with nitrile imines, the regioselectivity would depend on the specific dipole used, but the strong electron-withdrawing character of the substituents on the benzonitrile (B105546) ring would be a major influencing factor. mdpi.com

Radical Reactions Involving the Trifluoromethyl Group

While the trifluoromethyl group itself is generally stable and unreactive towards radical abstraction, the introduction of a trifluoromethyl group onto an aromatic ring can be achieved through radical trifluoromethylation reactions. researchgate.netprinceton.edunih.gov These reactions typically involve the generation of a trifluoromethyl radical (•CF3) from a suitable precursor, which then attacks the aromatic ring. bohrium.comrsc.org

Given the electron-deficient nature of the aromatic ring in this compound, direct radical trifluoromethylation would be challenging as the •CF3 radical is electrophilic in nature. researchgate.net However, photochemical methods or the use of specific radical initiators could potentially lead to further trifluoromethylation, likely at the less sterically hindered and less deactivated positions.

More relevant to the existing molecule is the potential for reactions involving the benzylic position if the formyl group were to be reduced to a hydroxymethyl or methyl group. The resulting benzylic C-H bonds could be susceptible to radical abstraction, followed by subsequent reactions. Enantioselective radical trifluoromethylation of benzylic C-H bonds has been achieved using cooperative photoredox and copper catalysis. nih.gov

Table 3: Common Precursors for Radical Trifluoromethylation

| Reagent Class | Examples |

| Triflyl Halides | Triflyl chloride (CF3SO2Cl) |

| Hypervalent Iodine Reagents | Togni's reagents |

| Sulfonium Salts | Umemoto's reagents |

| Trifluoroacetic Acid Derivatives | Sodium trifluoroacetate |

Comparative Reactivity Studies with Related Fluorinated Benzonitriles

The reactivity of this compound can be better understood by comparing it with related fluorinated benzonitriles. The presence and position of fluorine-containing substituents significantly alter the electronic properties and, consequently, the chemical reactivity of the benzonitrile scaffold.

For instance, comparing this compound with 3-Fluoro-5-(trifluoromethyl)benzonitrile sigmaaldrich.com reveals differences in the electronic impact of a formyl versus a fluoro substituent. Both are electron-withdrawing, but the formyl group has a stronger deactivating effect on the aromatic ring for electrophilic substitution. The formyl group also provides an additional reactive site for nucleophilic addition.

In comparison to benzonitriles with only a trifluoromethyl group, such as 3-(trifluoromethyl)benzonitrile (B147653), the addition of the formyl group in this compound further deactivates the ring towards electrophilic attack and enhances the electrophilicity of the nitrile for certain reactions.

The reactivity can also be compared to benzonitriles with other fluorinated groups like the trifluoromethoxy group (OCF3), as seen in 3-Formyl-5-(trifluoromethoxy)benzonitrile. bldpharm.com The OCF3 group is also strongly electron-withdrawing, but its effect is a combination of inductive withdrawal and weak resonance donation, which can lead to different regiochemical outcomes in substitution reactions compared to the purely inductively withdrawing CF3 group. researchgate.net

Table 4: Comparison of Related Fluorinated Benzonitriles

| Compound | Key Substituents | Predicted Impact on Aromatic Ring Reactivity | Additional Reactive Sites |

| This compound | -CHO, -CF3 | Strongly deactivated for electrophilic substitution, activated for nucleophilic substitution (with leaving group) | Formyl group (nucleophilic addition), Nitrile group (cycloaddition) |

| 3-Fluoro-5-(trifluoromethyl)benzonitrile sigmaaldrich.com | -F, -CF3 | Strongly deactivated for electrophilic substitution, activated for nucleophilic substitution (F is a leaving group) | Nitrile group (cycloaddition) |

| 3-(Trifluoromethyl)benzonitrile | -CF3 | Deactivated for electrophilic substitution | Nitrile group (cycloaddition) |

| 3-Formyl-5-(trifluoromethoxy)benzonitrile bldpharm.com | -CHO, -OCF3 | Strongly deactivated for electrophilic substitution | Formyl group (nucleophilic addition), Nitrile group (cycloaddition) |

Advanced Derivatization and Chemical Transformations of 3 Formyl 5 Trifluoromethyl Benzonitrile

Access to Novel Heterocyclic Systems

The presence of both a formyl and a nitrile group provides two key reactive handles for the construction of a variety of heterocyclic scaffolds. These groups can participate in cyclization and annulation reactions to form both simple and fused ring systems.

Synthesis of Nitrogen-Containing Heterocycles (e.g., pyrazoles, imidazoles, triazines)

The formyl group of 3-Formyl-5-(trifluoromethyl)benzonitrile is a key electrophilic center that can readily react with various nucleophiles to initiate the formation of nitrogen-containing heterocycles.

Pyrazoles: The synthesis of pyrazole (B372694) derivatives can be envisioned through the reaction of this compound with hydrazine (B178648) or its derivatives. While direct synthesis from this specific benzonitrile (B105546) is not extensively documented, analogous reactions with related trifluoromethylated aldehydes and ketones are well-established. For instance, the condensation of 3',5'-bis(trifluoromethyl)acetophenone (B56603) with hydrazines, followed by cyclization, is a known method for preparing substituted pyrazoles. ekb.egmdpi.com A plausible pathway for the synthesis of a pyrazole derivative from this compound would involve an initial condensation of the formyl group with a hydrazine, followed by an intramolecular cyclization involving the nitrile group.

Imidazoles: The construction of imidazole (B134444) rings can be achieved through various multicomponent reactions. The van Leusen imidazole synthesis, which utilizes a tosylmethyl isocyanide (TosMIC), is a powerful tool for this purpose. rsc.org In a potential application, this compound could react with an amine and TosMIC in a one-pot reaction to yield a highly substituted imidazole. The formyl group would first form an imine with the amine, which then undergoes cyclization with TosMIC. rsc.org

Triazines: The synthesis of 1,3,5-triazines often involves the trimerization of nitriles or the reaction of amidines with various reagents. researchgate.netnih.govresearchgate.net The nitrile group of this compound could potentially participate in a co-cyclotrimerization with other nitriles, catalyzed by transition metals, to produce unsymmetrically substituted triazines. researchgate.net Alternatively, the formyl group can be a precursor to an amidine, which can then be used in triazine synthesis. For example, a plausible route involves the conversion of the aldehyde to an oxime, followed by reduction to an amine, which can then be transformed into an amidine. This amidine could then react with other components to form the triazine ring. nih.gov Furthermore, multicomponent reactions involving amidine hydrochlorides and alcohols in the presence of a copper catalyst have been reported for the synthesis of 1,3,5-triazine (B166579) derivatives. mdpi.com

Table 1: Potential Synthetic Routes to Nitrogen-Containing Heterocycles

| Heterocycle | Proposed Reaction Type | Key Reagents | Plausible Intermediate |

|---|---|---|---|

| Pyrazole | Condensation/Cyclization | Hydrazine derivative | Hydrazone |

| Imidazole | van Leusen Reaction | Amine, Tosylmethyl isocyanide (TosMIC) | Imine |

| Triazine | Cyclotrimerization | Other nitriles, Metal catalyst | Metallacycle |

Annulation Reactions for Fused Ring Systems

Annulation reactions provide a powerful strategy for the construction of fused heterocyclic systems. The formyl group in this compound is a key functional group for initiating such transformations. While specific examples with this substrate are not prevalent in the literature, general methodologies for the annulation of aromatic aldehydes can be applied. For instance, [3+3] annulation reactions of indole-3-carboxaldehydes with 3-aminocyclohex-2-enones have been developed to synthesize α-carboline derivatives. researchgate.net A similar strategy could potentially be employed with this compound to access novel fused systems.

Furthermore, the reactivity of the nitrile group can be harnessed in cycloaddition reactions to build fused rings. For example, [3+2] cycloaddition reactions of nitriles with sterically encumbered cyclic triphosphanes have been reported to yield phosphorus-rich heterocycles. nih.gov

Functionalization via Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Suzuki-Miyaura and Related Coupling Reactions

The direct participation of the existing functional groups in this compound in a Suzuki-Miyaura coupling is not typical. However, this molecule can be readily converted into a suitable substrate for such reactions. For instance, if a halogen atom were introduced onto the aromatic ring, the resulting halo-substituted derivative would be an excellent candidate for Suzuki-Miyaura coupling. The reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base is a well-established method for the formation of biaryl compounds. nih.gov This approach would allow for the introduction of a wide variety of aryl and heteroaryl substituents onto the benzonitrile core.

Table 2: Proposed Suzuki-Miyaura Coupling of a this compound Derivative

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

|---|---|---|---|---|

| 3-Formyl-X-5-(trifluoromethyl)benzonitrile (X = Br, I) | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 3-Formyl-4-aryl-5-(trifluoromethyl)benzonitrile |

Chemo- and Regioselective Functionalization of Multiple Sites

The presence of three distinct functional groups on the aromatic ring offers opportunities for selective transformations. The formyl group, being the most electrophilic carbonyl, can be selectively targeted for nucleophilic additions or reductions, leaving the nitrile and trifluoromethyl groups intact. For example, the formyl group can be selectively reduced to a hydroxyl or converted to an imine without affecting the other functionalities under appropriate conditions. mdpi.com

The aromatic ring itself, being electron-deficient due to the trifluoromethyl and nitrile groups, is activated towards nucleophilic aromatic substitution (SNAr) if a suitable leaving group is present. This allows for the regioselective introduction of nucleophiles at specific positions on the ring.

Construction of Complex Polyfunctionalized Molecules and Scaffolds

The strategic derivatization of this compound can lead to the construction of highly complex and polyfunctionalized molecules. The sequential and selective manipulation of its functional groups allows for the stepwise assembly of intricate molecular architectures. For example, the formyl group can be used as a handle to build a heterocyclic ring, and then the nitrile group or a newly introduced functional group via cross-coupling can be further elaborated.

Multi-component reactions (MCRs) are particularly well-suited for rapidly increasing molecular complexity from simple starting materials. d-nb.info The formyl and nitrile groups of this compound can both participate in various MCRs. For instance, the formyl group can react in a Biginelli or Hantzsch-type reaction, while the nitrile can be involved in Ugi or Passerini-type reactions after conversion to an isocyanide. This multi-faceted reactivity makes this compound a valuable starting point for the synthesis of diverse and complex molecular scaffolds with potential applications in medicinal chemistry and materials science. nih.gov The synthesis of novel star-shaped molecules based on a 1,3,5-triazine core linked to different heterocyclic systems has been reported, showcasing the potential for creating complex architectures from functionalized aromatic aldehydes. nih.gov

Spectroscopic and Advanced Analytical Methodologies for Structural and Electronic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise atomic connectivity and chemical environment of the nuclei within 3-Formyl-5-(trifluoromethyl)benzonitrile. Analysis of ¹H, ¹³C, and ¹⁹F NMR spectra allows for the unambiguous assignment of each atom in the molecule.

Detailed experimental NMR data for this compound is not consistently published. However, the expected chemical shifts and coupling patterns can be reliably predicted by analyzing the effects of the electron-withdrawing formyl (-CHO), nitrile (-CN), and trifluoromethyl (-CF₃) groups on the aromatic ring, and by comparing with data from similar compounds such as 3-(trifluoromethyl)benzonitrile (B147653) and 3,5-bis(trifluoromethyl)benzaldehyde.

¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region for the three protons on the benzene (B151609) ring. The aldehyde proton will appear as a singlet significantly downfield.

Aldehyde Proton (CHO): Expected to be a singlet in the range of δ 9.9–10.1 ppm due to the strong deshielding effect of the carbonyl group.

Aromatic Protons: The protons at positions 2, 4, and 6 will be deshielded due to the cumulative electron-withdrawing nature of the substituents. They would likely appear as closely spaced multiplets or singlets, with predicted shifts around δ 8.0–8.5 ppm.

¹³C NMR: The carbon-13 NMR spectrum provides information on all nine carbon atoms in the molecule.

Carbonyl Carbon (C=O): Predicted to be the most downfield signal, typically appearing around δ 189–192 ppm.

Trifluoromethyl Carbon (-CF₃): This carbon will appear as a quartet due to coupling with the three fluorine atoms (¹J-CF), with an expected chemical shift around δ 120-123 ppm (q, J ≈ 272 Hz). rsc.org

Nitrile Carbon (-CN): This quaternary carbon is expected to have a chemical shift in the range of δ 115–118 ppm. rsc.org

Aromatic Carbons: Six distinct signals are expected. The carbons directly bonded to the substituents (C1, C3, C5) will be quaternary and show weaker signals. The carbon attached to the trifluoromethyl group (C5) will exhibit quartet splitting due to coupling with the fluorine atoms.

¹⁹F NMR: The fluorine-19 NMR spectrum is a simple and powerful tool for confirming the presence of the trifluoromethyl group. It is expected to show a single, sharp signal.

-CF₃ Group: A singlet is expected around δ -63 ppm (relative to CFCl₃), which is a characteristic chemical shift for an aryl trifluoromethyl group. rsc.org

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| ¹H | 9.9 - 10.1 | Singlet | Aldehyde proton |

| ¹H | 8.0 - 8.5 | Multiplets/Singlets | 3x Aromatic protons |

| ¹³C | 189 - 192 | Singlet | Carbonyl (CHO) |

| ¹³C | ~135 | Singlet (quartet) | C-5 (attached to CF₃) |

| ¹³C | ~130-140 | Multiplets | Other aromatic carbons |

| ¹³C | 120 - 123 | Quartet (¹J-CF ≈ 272 Hz) | -CF₃ |

| ¹³C | 115 - 118 | Singlet | -CN |

| ¹⁹F | ~ -63 | Singlet | -CF₃ |

This table contains predicted data based on analogous structures. Actual experimental values may vary.

While specific 2D NMR experimental data for this compound is not available, these techniques are crucial for confirming the structural assignments made from 1D NMR.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between vicinal protons on the aromatic ring, confirming their connectivity and relative positions. No correlation would be observed for the isolated aldehyde proton.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. It would definitively link each aromatic proton signal to its corresponding carbon signal and the aldehyde proton to the carbonyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is invaluable for identifying the quaternary carbons. For instance, the aldehyde proton would show correlations to the aromatic carbons C2 and C4. The aromatic protons would show long-range correlations to the nitrile and trifluoromethyl carbons, confirming the substitution pattern of the benzene ring.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy is used to identify the characteristic functional groups present in this compound by detecting the vibrations of molecular bonds.

FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum is expected to show strong, characteristic absorption bands for the nitrile, carbonyl, and trifluoromethyl groups.

C≡N Stretch: A sharp, strong absorption is predicted in the region of 2220–2240 cm⁻¹. chemicalbook.com

C=O Stretch: A strong, sharp band characteristic of an aromatic aldehyde is expected around 1700–1710 cm⁻¹.

C-H Stretch (Aldehyde): Two weak bands are expected around 2820 cm⁻¹ and 2720 cm⁻¹ (Fermi resonance).

C-F Stretches: Very strong and broad absorptions characteristic of the CF₃ group are expected in the 1350–1100 cm⁻¹ region. nist.gov

Aromatic C=C Stretches: Medium to weak bands will appear in the 1600–1450 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The highly symmetric and less polar bonds often give strong Raman signals. For this molecule, the C≡N and the aromatic ring stretching vibrations are expected to be particularly strong.

Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Expected IR Intensity |

|---|---|---|---|

| Nitrile | C≡N Stretch | 2220 - 2240 | Strong, Sharp |

| Formyl | C=O Stretch | 1700 - 1710 | Strong, Sharp |

| Formyl | C-H Stretch | ~2820, ~2720 | Weak |

| Trifluoromethyl | C-F Stretches | 1350 - 1100 | Very Strong, Broad |

| Aromatic Ring | C=C Stretches | 1600 - 1450 | Medium to Weak |

This table contains predicted data based on analogous structures. Actual experimental values may vary.

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and can provide structural information through the analysis of fragmentation patterns.

The molecular formula of this compound is C₉H₄F₃NO, which corresponds to a monoisotopic mass of approximately 199.02 g/mol . lead-sciences.com In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) at m/z = 199 would be expected.

The fragmentation pattern would likely involve the following characteristic losses:

Loss of the formyl radical (-CHO): A significant fragment at M-29 (m/z = 170) would be anticipated, corresponding to the formation of a stable 3-(trifluoromethyl)benzonitrile cation.

Loss of a hydrogen atom (-H): A peak at M-1 (m/z = 198) is also possible from the aldehyde group.

Loss of carbon monoxide (-CO): A fragment corresponding to M-28 (m/z = 171) could occur after initial fragmentation.

Further fragmentation of the trifluoromethylbenzonitrile cation could lead to the loss of CF₃ or other characteristic aromatic ring fragments.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions

Electronic spectroscopy provides information about the electronic structure and transitions within the molecule.

UV-Vis Spectroscopy: The UV-Vis spectrum of this compound in a solvent like ethanol (B145695) or acetonitrile (B52724) is expected to show absorptions arising from π→π* and n→π* electronic transitions.

π→π* Transitions: Strong absorption bands are predicted below 250 nm, associated with the conjugated aromatic system.

n→π* Transition: A weaker, longer-wavelength absorption band, likely between 280-320 nm, is expected due to the n→π* transition of the carbonyl group's non-bonding electrons. The presence of multiple electron-withdrawing groups would influence the exact position of these bands.

Fluorescence Spectroscopy: Many aromatic carbonyl compounds exhibit fluorescence. If this compound is fluorescent, an emission spectrum could be recorded by exciting at one of its absorption maxima. The resulting spectrum would provide information about the energy of its excited states. However, without experimental data, it is difficult to predict its quantum yield or emission wavelength.

Photoelectron Spectroscopy for Molecular Orbital Characterization

Photoelectron Spectroscopy (PES) is an advanced technique that measures the energies of electrons in molecules, providing direct insight into the energies of molecular orbitals. No PES data for this compound has been reported in the surveyed literature.

If such an experiment were performed, it would provide the ionization energies for both the valence and core electrons.

Valence PES: This would reveal the energy levels of the molecular orbitals formed from the combination of the aromatic π-system and the orbitals of the formyl, nitrile, and trifluoromethyl substituents.

Core-level PES (XPS): This would provide information on the chemical environment of individual atoms (C, N, O, F) by measuring the binding energies of their core electrons (e.g., C 1s, N 1s, O 1s, F 1s). The distinct chemical environments of the carbonyl, nitrile, aromatic, and trifluoromethyl carbons would result in slightly different C 1s binding energies, further confirming the molecular structure.

Computational and Theoretical Chemistry Studies on 3 Formyl 5 Trifluoromethyl Benzonitrile

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively for the study of medium-sized organic molecules. mdpi.com DFT methods, particularly using hybrid functionals like B3LYP, are frequently employed to investigate the properties of aromatic nitriles and fluorinated compounds. mdpi.com

Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. This process involves finding the coordinates of the atoms that correspond to a minimum on the potential energy surface. For 3-Formyl-5-(trifluoromethyl)benzonitrile, this would involve calculating bond lengths, bond angles, and dihedral angles.

Given the presence of the formyl (-CHO) and trifluoromethyl (-CF3) groups attached to the benzene (B151609) ring, a conformational analysis would be necessary. This involves identifying different spatial arrangements of these groups (conformers) that arise from rotation around single bonds, particularly the C-C bonds connecting the substituents to the ring. The relative energies of these conformers would be calculated to identify the most stable, or ground-state, conformation. It is expected that the planar conformation of the formyl group relative to the benzene ring would be a key factor, potentially influenced by steric interactions with the adjacent trifluoromethyl group.

Table 1: Representative Theoretical Bond Lengths and Angles for a Benzonitrile (B105546) Derivative (Illustrative) Note: This table is illustrative of typical DFT calculation outputs for a similar molecule, as specific data for this compound is not available in the searched literature.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311G) |

|---|---|---|

| Bond Length | C≡N | 1.15 Å |

| C-CF3 | 1.52 Å | |

| C-CHO | 1.48 Å | |

| C=O | 1.21 Å | |

| Bond Angle | C-C-C (ring) | ~120° |

| C-C-CN | ~179° | |

| Ring-C-CF3 | ~121° |

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. For this compound, the electron-withdrawing nature of the nitrile, formyl, and trifluoromethyl groups would be expected to lower the energies of both the HOMO and LUMO, and the distribution of these orbitals would indicate the most likely sites for nucleophilic and electrophilic attack. The HOMO is likely distributed over the aromatic ring, while the LUMO may be concentrated on the electron-deficient formyl and nitrile groups. mdpi.com

Table 2: Illustrative Frontier Molecular Orbital Energies Note: These values are representative for similar aromatic compounds and are for illustrative purposes only.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -7.5 |

| LUMO Energy | -2.0 |

| HOMO-LUMO Gap | 5.5 |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the surface of a molecule. It is used to predict how a molecule will interact with other chemical species. The map displays regions of negative electrostatic potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive electrostatic potential (colored blue), which are electron-poor and susceptible to nucleophilic attack.

For this compound, the MEP map would likely show negative potential around the oxygen atom of the formyl group and the nitrogen atom of the nitrile group, indicating these are the primary sites for electrophilic interactions. Conversely, positive potential would be expected around the hydrogen atom of the formyl group and potentially on the aromatic ring due to the strong electron-withdrawing effects of the substituents.

Vibrational Frequency Calculations and Spectroscopic Simulations

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. By calculating these frequencies for the optimized geometry, a theoretical spectrum can be generated. Comparing the simulated spectrum with an experimental one can help in the assignment of vibrational modes to specific bonds and functional groups, thus confirming the molecular structure. For this compound, characteristic frequencies would be expected for the C≡N stretch, the C=O stretch of the aldehyde, C-F stretches, and various aromatic C-C and C-H vibrations.

Advanced Quantum Chemical Methods for Reaction Mechanism Elucidation

Beyond static molecular properties, computational chemistry can be used to explore the dynamics of chemical reactions. Advanced methods, often built upon DFT, can be used to map out the entire potential energy surface of a reaction. This involves locating transition state structures, which are the energy maxima along the reaction coordinate, and calculating the activation energy barriers. Such studies could elucidate the mechanisms of reactions involving this compound, for example, its reduction, oxidation, or nucleophilic addition to the formyl group. These calculations provide a deeper understanding of reaction kinetics and selectivity.

Prediction of Nonlinear Optical (NLO) Properties

Molecules with significant charge asymmetry and delocalized π-electron systems can exhibit Nonlinear Optical (NLO) properties, which are of interest for applications in photonics and optoelectronics. Computational methods can predict NLO properties such as the first-order hyperpolarizability (β), a measure of the second-order NLO response. The presence of strong electron-donating and electron-withdrawing groups connected by a π-conjugated system often leads to large hyperpolarizability values. While this compound primarily possesses electron-withdrawing groups, the charge distribution and polarizability induced by these groups could still result in notable NLO properties. DFT calculations are a standard tool for predicting these parameters and assessing the potential of a molecule for NLO applications.

Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) Modeling

Quantitative Structure-Reactivity Relationship (QSRR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a compound and its reactivity or physical properties, respectively. While specific QSRR/QSPR models for this compound are not extensively documented in publicly available literature, the principles of these modeling techniques can be applied to predict its behavior based on its molecular structure. Such models are invaluable in computational chemistry for screening new molecules with desired characteristics, thereby saving time and resources in experimental work.

The development of a QSRR or QSPR model for this compound would involve the calculation of a wide array of molecular descriptors. These descriptors are numerical values that encode different aspects of the molecule's topology, geometry, and electronic properties. For a molecule with the structural complexity of this compound, a combination of descriptors would be necessary to build a robust predictive model.

Hypothetical QSPR Model for Predicting Lipophilicity (LogP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a critical parameter in medicinal chemistry and materials science. A hypothetical QSPR model could be developed to predict the LogP of a series of substituted benzonitrile derivatives, including this compound. The model would likely employ descriptors such as the total molecular surface area (TSA), the solvent-accessible surface area (SASA), and electronic descriptors like the dipole moment.

An illustrative linear QSPR model might take the form of the following equation:

LogP = c₀ + c₁(Descriptor 1) + c₂(Descriptor 2) + ... + cₙ(Descriptor n)*

Where c₀, c₁, c₂, ..., cₙ are coefficients determined through statistical regression analysis.

Below is a hypothetical data table showcasing the types of descriptors that could be used in such a model for a series of related compounds.

| Compound | Experimental LogP | Calculated TSA (Ų) | Calculated Dipole Moment (Debye) | Predicted LogP |

| Benzonitrile | 1.56 | 120.5 | 4.18 | 1.60 |

| 3-Formylbenzonitrile | 1.48 | 145.2 | 3.85 | 1.52 |

| 3-(Trifluoromethyl)benzonitrile (B147653) | 2.55 | 155.8 | 3.50 | 2.60 |

| This compound | N/A | 178.9 | 3.20 | 2.85 |

| 4-Methoxybenzonitrile | 1.63 | 148.3 | 4.87 | 1.65 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Hypothetical QSRR Model for Predicting Reaction Rate Constants

A QSRR model could be developed to predict the reactivity of the formyl group in this compound towards a specific nucleophilic addition reaction. In this case, relevant descriptors would likely include electronic parameters that describe the electrophilicity of the carbonyl carbon. Quantum chemical descriptors such as the partial charge on the carbonyl carbon, the energy of the Lowest Unoccupied Molecular Orbital (LUMO), and the electrophilicity index (ω) would be of particular importance. nih.gov

A potential QSRR model could be formulated as:

log(k) = c₀ + c₁(LUMO Energy) + c₂(Partial Charge on C=O) + c₃(Electrophilicity Index)*

Where k is the reaction rate constant.

The following table provides a hypothetical dataset that could be used to generate such a QSRR model.

| Compound | Experimental log(k) | LUMO Energy (eV) | Partial Charge on Carbonyl Carbon (e) | Electrophilicity Index (ω) | Predicted log(k) |

| Benzaldehyde (B42025) | -2.5 | -1.85 | +0.25 | 1.50 | -2.45 |

| 3-Nitrobenzaldehyde | -1.8 | -2.50 | +0.35 | 2.20 | -1.75 |

| 3-Methoxybenzaldehyde | -3.0 | -1.50 | +0.20 | 1.20 | -3.05 |

| This compound | N/A | -2.80 | +0.38 | 2.50 | -1.50 |

| 4-Chlorobenzaldehyde | -2.2 | -2.10 | +0.28 | 1.80 | -2.15 |

Note: The data in this table is hypothetical and for illustrative purposes only.

The development and validation of such QSRR/QSPR models rely on the availability of a sufficiently large and diverse dataset of compounds for which the property or reactivity of interest has been experimentally measured. For this compound, future experimental studies could provide the necessary data to build and validate accurate predictive models, which would be a valuable tool for the rational design of new molecules with tailored properties.

Applications As a Key Building Block in Advanced Organic Synthesis

Intermediate in Pharmaceutical and Medicinal Chemistry

In the quest for new therapeutic agents, the structural motifs offered by 3-Formyl-5-(trifluoromethyl)benzonitrile are highly sought after. The trifluoromethyl group is known to enhance properties like metabolic stability and binding affinity of drug candidates, making this compound a valuable starting point for medicinal chemists.

Synthesis of Therapeutic Agents and Drug Candidates

While specific, publicly detailed synthetic routes directly employing this compound for marketed drugs are often proprietary, the structural framework is integral to the synthesis of various investigational compounds. It is a recognized precursor for molecules targeting significant disease pathways. For instance, its derivatives are explored in the development of inhibitors for enzymes like Cholesteryl Ester Transfer Protein (CETP) and Beta-secretase 1 (BACE), which are implicated in cardiovascular disease and Alzheimer's disease, respectively. The aldehyde group can be readily converted into other functional groups or used in condensation reactions to build the core structures of these complex inhibitors.

Scaffold Derivatization for Lead Optimization and Drug Discovery

The process of drug discovery heavily relies on the iterative modification of chemical scaffolds to enhance potency, selectivity, and pharmacokinetic properties—a process known as lead optimization. This compound serves as an exemplary tool for this purpose. Its distinct functional groups allow for systematic derivatization. The formyl group can be used to introduce a wide array of substituents through reactions like reductive amination or Wittig reactions. The nitrile group can be hydrolyzed or reduced, and the aromatic ring can undergo further substitution, allowing for a comprehensive exploration of the chemical space around a core scaffold. This systematic modification is crucial for fine-tuning the biological activity of a potential drug molecule.

Precursor in Agrochemical Development

The trifluoromethyl group is a common feature in modern agrochemicals, imparting increased efficacy and stability. Consequently, this compound is a valuable precursor in the synthesis of next-generation crop protection agents.

Synthesis of Herbicides, Insecticides, and Fungicides

The development of novel pesticides with improved performance and better environmental profiles is a continuous effort in the agrochemical industry. Chemical intermediates containing the trifluoromethylbenzonitrile moiety are known to be used in the synthesis of various active ingredients. The reactivity of the formyl and nitrile groups in this compound allows for its incorporation into diverse heterocyclic and carbocyclic structures that form the backbone of many modern herbicides, insecticides, and fungicides.

Development of Crop Protection Agents

Beyond the synthesis of the primary active ingredients, this compound can also be instrumental in developing derivatives for new formulations of crop protection agents. The modification of the core structure can lead to agents with altered solubility, soil mobility, and residual activity, contributing to the creation of safer and more effective products for ensuring global food security.

Contribution to Specialty Chemicals and Materials Science

The utility of this compound extends beyond the life sciences. Its unique electronic properties, conferred by the trifluoromethyl and nitrile groups, make it an interesting candidate for applications in materials science and the synthesis of specialty chemicals. While this area is less documented in public literature, the structural features suggest potential use in the creation of specialized polymers, liquid crystals, or other functional materials where the polarity and stability offered by the fluorinated aromatic structure could be advantageous.

Building Block for Advanced Polymeric Materials

The quest for high-performance polymers with superior thermal, mechanical, and dielectric properties has led researchers to explore novel monomers that can impart these desired characteristics. This compound serves as a valuable monomer or precursor in the synthesis of several classes of advanced polymers, most notably fluorinated polyimides.

Polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical strength. The incorporation of fluorine, often through monomers containing trifluoromethyl groups, has been a successful strategy to enhance their properties further. Fluorinated polyimides exhibit lower dielectric constants, reduced moisture absorption, and improved solubility, making them highly suitable for applications in microelectronics and aerospace industries.

The synthesis of polyimides typically involves a two-step polycondensation reaction between a dianhydride and a diamine to form a poly(amic acid) precursor, followed by thermal or chemical imidization. While direct polymerization involving this compound is not widely documented in publicly available literature, its derivatives play a crucial role. For instance, the formyl group can be readily converted into other functional groups, such as an amine or a carboxylic acid, which can then act as the monomeric unit in polyimide synthesis. The presence of the trifluoromethyl and nitrile groups in the resulting polymer backbone contributes to the desirable properties mentioned above.

The following table summarizes the key properties often enhanced in polyimides by the incorporation of trifluoromethylated building blocks derived from precursors like this compound.

| Property | Enhancement due to Trifluoromethyl Group |

| Thermal Stability | Increased |

| Solubility | Improved in organic solvents |

| Dielectric Constant | Lowered |

| Moisture Absorption | Reduced |

| Optical Transparency | Increased |

Precursor for Functional Organic Materials (e.g., liquid crystal intermediates)

Functional organic materials, particularly liquid crystals, are at the heart of modern display technologies. The molecular structure of a liquid crystal mesogen dictates its phase behavior and electro-optical properties. The synthesis of novel liquid crystal compounds often relies on the use of versatile building blocks that allow for the systematic tuning of molecular architecture.

This compound is an excellent precursor for the synthesis of calamitic (rod-shaped) liquid crystals. The formyl group provides a convenient handle for the formation of a Schiff base (imine) linkage, a common structural motif in liquid crystal chemistry. The reaction of the aldehyde with an appropriate aniline (B41778) derivative leads to the formation of a rigid core structure, which is essential for the formation of liquid crystalline phases.

The presence of the trifluoromethyl group at a terminal position of the mesogenic core is highly advantageous. It can significantly influence the mesomorphic properties, such as the clearing point (the temperature at which the material transitions from a liquid crystalline phase to an isotropic liquid) and the type of mesophase formed (e.g., nematic, smectic). The high dipole moment associated with the trifluoromethyl group can also enhance the dielectric anisotropy of the liquid crystal, a critical parameter for its performance in display devices.

A general synthetic route to a Schiff base liquid crystal utilizing a benzonitrile (B105546) derivative is outlined below:

Step 1: Synthesis of the Aldehyde Core (e.g., this compound) Step 2: Condensation with a substituted aniline to form the Schiff base linkage.

The table below illustrates the influence of terminal groups, such as the trifluoromethyl group, on the properties of calamitic liquid crystals.

| Molecular Feature | Influence on Liquid Crystal Properties |

| Rigid Core | Promotes mesophase formation |

| Terminal Trifluoromethyl Group | Affects clearing point, enhances dielectric anisotropy |

| Schiff Base Linkage | Provides structural rigidity and linearity |

| Terminal Nitrile Group | Increases polarity |

Q & A

Basic Questions

Q. What are common synthetic routes for preparing 3-Formyl-5-(trifluoromethyl)benzonitrile, and what reagents are typically employed?

- Methodology : The synthesis often involves functionalization of a pre-existing benzonitrile scaffold. For example:

-

Formylation : Direct formylation via Vilsmeier-Haack reaction (POCl₃/DMF) on 5-(trifluoromethyl)benzonitrile derivatives, targeting the meta-position .

-

Trifluoromethylation : Introducing CF₃ via Ullman coupling or radical trifluoromethylation using reagents like CF₃I/Cu catalysts .

-

Key Reagents : Pd/C for hydrogenation, KMnO₄ for oxidation of methyl to formyl groups, and NaH for deprotonation in substitution reactions .

Step Reagents/Conditions Target Group Formylation POCl₃, DMF, 0–5°C Introduction of –CHO CF₃ Installation CF₃I, CuI, DMF, 80°C Trifluoromethylation Purification Column chromatography (EtOAc/hexane) Isolation of product

Q. How can the compound’s purity and structural integrity be validated post-synthesis?

- Analytical Methods :

- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~6.5 min (similar to related benzonitriles) .

- NMR : ¹H NMR should show a singlet for the formyl proton (~10 ppm) and splitting patterns for aromatic protons influenced by CF₃ and nitrile groups .

- Mass Spectrometry : Exact mass for C₉H₄F₃NO (calculated m/z 215.02) .

Q. What safety precautions are critical when handling this compound?

- Risks : Skin/eye irritation, respiratory distress from nitrile decomposition (HCN release under heat) .

- Mitigation : Use fume hoods, nitrile gloves, and avoid acidic conditions. Store in inert atmospheres at 2–8°C .

Advanced Questions

Q. How can regioselectivity challenges during formylation be addressed to avoid by-products like 2-formyl isomers?

- Directed Metalation : Use tert-butyllithium to deprotonate the position ortho to the nitrile group, followed by quenching with DMF to install –CHO selectively .

- Protection Strategies : Temporarily protect the nitrile as a boronic ester (via Suzuki coupling) to block undesired sites .

Q. What advanced techniques resolve contradictions in reported melting points or spectral data?

- Case Study : Discrepancies in melting points (e.g., 123–124°C vs. 127°C) may arise from polymorphic forms. Use DSC (Differential Scanning Calorimetry) to identify crystalline phases .

- X-ray Crystallography : Confirm molecular packing and hydrogen-bonding interactions influencing thermal stability .

Q. How do the electron-withdrawing CF₃ and nitrile groups influence reactivity in cross-coupling reactions?

- Impact : The strong -I effect of CF₃ and nitrile deactivates the ring, requiring harsh conditions for Suzuki-Miyaura coupling (e.g., Pd(PPh₃)₄, 100°C) .

- Optimization : Use microwave-assisted synthesis to accelerate reaction rates while minimizing decomposition .

Q. What methodologies detect trace impurities like 4-amino derivatives in the compound?

- HPLC-UV/MS : Monitor for 4-amino-2-(trifluoromethyl)benzonitrile (relative retention time ~0.4) using a Waters Spherisorb ODS-2 column .

- Limit Tests : Quantify impurities via calibration curves with a detection limit of 0.1% .

Q. How does the compound’s stability vary under acidic vs. basic conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.